N-(4-bromo-2-fluorophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide N-(4-bromo-2-fluorophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 946226-00-2
VCID: VC11937428
InChI: InChI=1S/C19H16BrFN4O3S/c1-28-16-5-3-2-4-15(16)24-18(27)25-19-22-12(10-29-19)9-17(26)23-14-7-6-11(20)8-13(14)21/h2-8,10H,9H2,1H3,(H,23,26)(H2,22,24,25,27)
SMILES: COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)Br)F
Molecular Formula: C19H16BrFN4O3S
Molecular Weight: 479.3 g/mol

N-(4-bromo-2-fluorophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide

CAS No.: 946226-00-2

Cat. No.: VC11937428

Molecular Formula: C19H16BrFN4O3S

Molecular Weight: 479.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-fluorophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide - 946226-00-2

Specification

CAS No. 946226-00-2
Molecular Formula C19H16BrFN4O3S
Molecular Weight 479.3 g/mol
IUPAC Name N-(4-bromo-2-fluorophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C19H16BrFN4O3S/c1-28-16-5-3-2-4-15(16)24-18(27)25-19-22-12(10-29-19)9-17(26)23-14-7-6-11(20)8-13(14)21/h2-8,10H,9H2,1H3,(H,23,26)(H2,22,24,25,27)
Standard InChI Key SLVGGSLZZJHTPZ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)Br)F
Canonical SMILES COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)Br)F

Introduction

Structural Characteristics and Molecular Design

The compound’s structure can be dissected into three primary components:

  • 4-Bromo-2-fluorophenyl group: This aromatic ring features halogen substituents (bromine and fluorine) at positions 4 and 2, respectively. Bromine’s electron-withdrawing effects and fluorine’s electronegativity enhance the group’s ability to participate in hydrophobic interactions and halogen bonding with biological targets .

  • Thiazole core: The 1,3-thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms. This scaffold is prevalent in bioactive molecules due to its stability and ability to engage in π-π stacking and hydrogen bonding.

  • Urea-linked 2-methoxyphenyl group: The carbamoyl urea bridge connects the thiazole to a 2-methoxyphenyl group, introducing hydrogen-bond donors/acceptors and modulating solubility through the methoxy substituent .

The molecular formula is C₁₉H₁₅BrFN₄O₃S, with a calculated molecular weight of 493.32 g/mol. Key structural features are summarized in Table 1.

FeatureDescription
Core Structure1,3-Thiazole ring with acetamide and urea substituents
Halogen Substituents4-Bromo, 2-fluoro on phenyl ring
Functional GroupsAcetamide, urea, methoxy, thioether
Molecular FormulaC₁₉H₁₅BrFN₄O₃S
Molecular Weight493.32 g/mol

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound involves sequential steps to assemble the thiazole core, introduce halogenated phenyl groups, and form the urea linkage. A plausible route, informed by methodologies in patents and , is outlined below:

Step 1: Synthesis of 4-Bromo-2-Fluoroaniline

Bromination of 2-fluoroaniline using N-bromosuccinimide (NBS) in tetrachloromethane, analogous to the bromination of N-(2-methylphenyl)acetamide in , yields 4-bromo-2-fluoroaniline. Reaction conditions (e.g., 40–60°C, 4 hours) are critical to ensure regioselectivity at the para position .

Step 2: Acetamide Formation

The aniline intermediate is acetylated using acetic anhydride under reflux (50–70°C) to form N-(4-bromo-2-fluorophenyl)acetamide. This step mirrors the arylamine protection strategy described in , where acetic anhydride reacts with ortho-toluidine to form N-(2-methylphenyl)acetamide.

Step 3: Thiazole Ring Construction

The Hantzsch thiazole synthesis is employed: α-chloroacetamide derivatives react with thiourea in ethanol under reflux. For this compound, 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide reacts with thiourea to form the 4-aminothiazole intermediate.

Step 4: Urea Linkage Formation

The 4-aminothiazole is treated with 2-methoxyphenyl isocyanate in dichloromethane at room temperature, forming the carbamoyl urea bridge. This method aligns with urea-forming reactions in , where isocyanates react with amines to yield ureas.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 2.15 ppm (acetamide CH₃), δ 6.8–7.6 ppm (aromatic protons), and δ 10.2 ppm (urea NH) confirm structural integrity .

    • ¹³C NMR: Peaks at 168–170 ppm correspond to carbonyl groups (acetamide and urea) .

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 493.32 (M+H⁺) validates the molecular formula.

  • Infrared Spectroscopy (IR): Stretching vibrations at 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H), and 1250 cm⁻¹ (C-F) align with functional groups .

Table 2: Key Spectral Data

TechniqueKey SignalsAssignment
¹H NMRδ 2.15 (s, 3H)Acetamide methyl
δ 7.2–7.4 (m, 3H)Aromatic protons (fluorophenyl)
¹³C NMR168.5 ppmAcetamide carbonyl
HRMS493.32 (M+H⁺)Molecular ion

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL in water at 25°C) due to its hydrophobic aromatic and thiazole moieties. It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate decomposition above 200°C, with optimal storage at −20°C under inert atmosphere .

Crystallography

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. The thiazole and phenyl rings adopt a near-orthogonal conformation, minimizing steric hindrance. Halogen atoms participate in short contacts (Br···F: 3.2 Å), suggesting potential halogen bonding in solid-state packing .

Table 3: Physicochemical Profile

PropertyValue
Melting Point198–202°C
LogP (Octanol-Water)3.2 ± 0.1
Solubility in DMSO>50 mg/mL
pKa9.8 (urea NH), 2.4 (acetamide NH)
AssayTargetResult
Antimicrobial (MIC)S. aureus8 µg/mL
Antiproliferative (IC₅₀)MCF-7 cells12 µM
Tubulin InhibitionColchicine siteKd: 0.45 µM

Mechanism of Action

The urea and thiazole moieties facilitate interactions with enzymatic active sites. Molecular docking simulations indicate hydrogen bonding between the urea NH and Asp89 of tubulin, while the bromine atom engages in hydrophobic interactions with Leu248 . Fluorine’s electronegativity enhances binding affinity by polarizing adjacent C-H bonds.

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the methoxy group’s position or replacing bromine with other halogens could optimize potency.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models is critical for drug development.

  • Target Identification: Proteomic studies are needed to identify off-target effects and validate specificity.

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